
7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxaline ring system with a hydroxymethyl group at the 7th position and a propyl group at the 3rd position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-propyl-2-nitroaniline with formaldehyde and a reducing agent to form the quinoxalinone ring system. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
化学反应分析
Types of Reactions
7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as alkyl halides or amines
Major Products
Oxidation: 7-(Carboxymethyl)-3-propyl-2(1H)-quinoxalinone
Reduction: this compound
Substitution: Various substituted quinoxalinones depending on the nucleophile used
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other quinoxalinone derivatives.
作用机制
The mechanism of action of 7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 7-(Hydroxymethyl)-2-methylquinoxalinone
- 7-(Hydroxymethyl)-3-ethylquinoxalinone
- 7-(Hydroxymethyl)-3-butylquinoxalinone
Uniqueness
7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoxalinone derivatives. The presence of the hydroxymethyl group at the 7th position and the propyl group at the 3rd position may influence its interaction with molecular targets and its overall pharmacological profile.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
7-(hydroxymethyl)-3-propyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-10-12(16)14-11-6-8(7-15)4-5-9(11)13-10/h4-6,15H,2-3,7H2,1H3,(H,14,16) |
InChI 键 |
MQWRKODTYYLGFT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(C=C(C=C2)CO)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


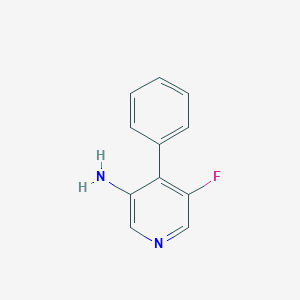
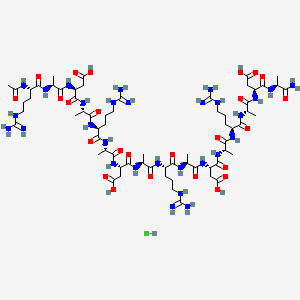
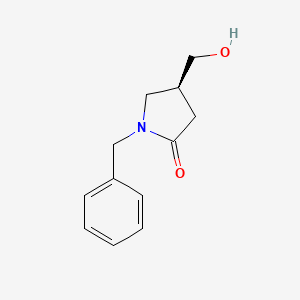
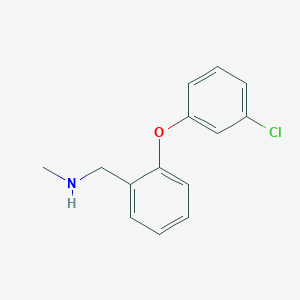


![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)



![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
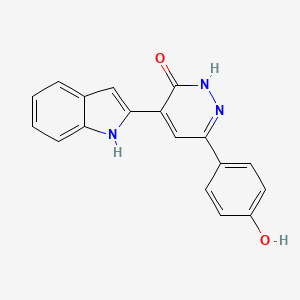
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

